![molecular formula C22H28N6O4 B2981460 9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848222-17-3](/img/structure/B2981460.png)
9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a purine-pyrimidine core, which is a common structure in many biological molecules, including DNA and RNA. The methoxyphenyl and morpholinylethyl groups attached to this core could potentially give this compound unique properties, but without specific studies or data, it’s hard to predict what those might be .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine-pyrimidine core, followed by the addition of the methoxyphenyl and morpholinylethyl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The purine-pyrimidine core would provide a planar, aromatic center to the molecule, while the methoxyphenyl and morpholinylethyl groups would add additional complexity and potentially affect the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The purine-pyrimidine core is relatively stable, but the methoxyphenyl and morpholinylethyl groups could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its size, shape, and the functional groups present would all influence its properties, including its solubility, melting point, and reactivity .科学的研究の応用
Synthetic Methodologies and Chemical Properties
Research has been conducted on the synthesis and characterization of compounds with similar structural frameworks. For instance, compounds have been synthesized through reactions involving similar moieties, aiming to explore their chemical properties and reactions. These synthetic methodologies provide a foundation for developing novel compounds with potential applications in drug development and material science (Sadanandam et al., 2011).
Biological Activities and Therapeutic Potentials
Several studies have focused on the biological activities of compounds containing parts of the structure similar to the queried chemical. These compounds have been evaluated for their anti-inflammatory, analgesic, and antimicrobial properties. For example, compounds derived from similar structural motifs have shown significant anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antiviral Research
In the context of antiviral research, compounds with structural similarities have been synthesized and tested for their efficacy against various viral infections. This includes the exploration of their mechanisms of action and potential as antiviral agents. The research in this area aims to contribute to the development of new drugs for the treatment of viral diseases (Hocková et al., 2003).
Material Science Applications
Research on compounds with similar structures has also extended to material science, particularly in the development of new fluorescent materials. The synthesis and photophysical evaluation of related compounds have been conducted to explore their potential as emissive fluorophores. These studies contribute to the development of novel materials for applications in imaging and sensing (Hagimori et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-24-19-18(20(29)28(22(24)30)11-10-25-12-14-32-15-13-25)27-9-3-8-26(21(27)23-19)16-4-6-17(31-2)7-5-16/h4-7H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTLXIVZRHZQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCCN(C4=N2)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


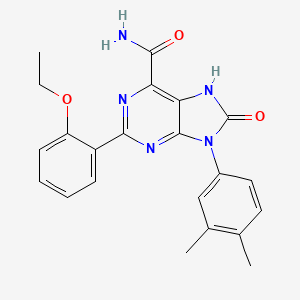

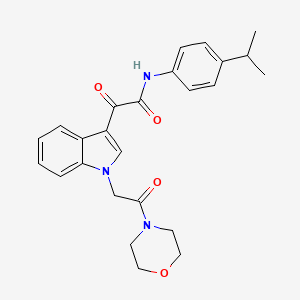
![tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate](/img/structure/B2981383.png)
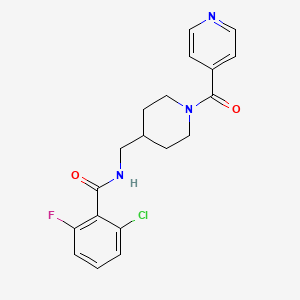
![N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2981385.png)
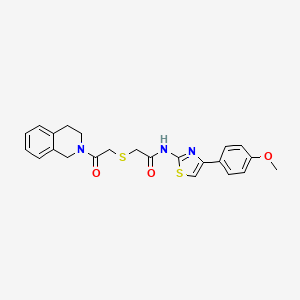

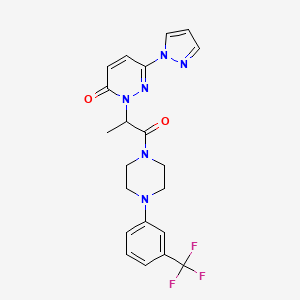
![N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981393.png)

![2-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2981397.png)
![5-chloro-2-(methylsulfanyl)-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2981398.png)